o-(2,4-Dinitrophenyl)-n-methylhydroxylamine
Overview
Description
“o-(2,4-Dinitrophenyl)-n-methylhydroxylamine” is a chemical compound with the molecular formula C6H5N3O5 and a molecular weight of 199.12 . It is a light yellow solid and is used as a rapid active-site-directed inhibitor of D-amino acid oxidase . This compound is also an efficient agent for metal-free amination of arylboronic acids leading to primary anilines .
Synthesis Analysis
The synthesis of this compound involves the reaction of t-butyl JV-hydroxycar-bamate and potassium hydroxide in absolute ethanol, followed by the addition of 2,4-dinitrochlorobenzene . The resultant deep red solution is stirred at room temperature for 1 hour, then enough glacial acetic acid is added dropwise to produce a light yellow solution .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance, and elemental analysis studies . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets .
Chemical Reactions Analysis
This compound reacts with aldehydes and ketones to form a bright orange or yellow precipitate, indicating the presence of the carbon-oxygen double bond . This reaction is known as an addition-elimination or condensation reaction .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 107 degrees Celsius and a maximum absorption wavelength of 298 nm in ethanol . It is air and heat sensitive .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,4-dinitrophenoxy)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-8-15-7-3-2-5(9(11)12)4-6(7)10(13)14/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVQMFIZLFEQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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